molecular formula C30H22O4 B12629562 1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) CAS No. 920977-15-7

1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)

Cat. No.: B12629562
CAS No.: 920977-15-7
M. Wt: 446.5 g/mol
InChI Key: LTNWHWYHIFPAEE-UHFFFAOYSA-N
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Description

1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) is an organic compound characterized by its complex aromatic structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) typically involves the reaction of 1,4-dihydroxybenzene with 2-phenoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenylindolizine): Similar in structure but contains indolizine moieties.

    Hydroquinone bis(2-hydroxyethyl)ether: Contains hydroquinone and hydroxyethyl groups, used as a chain extender in polymers.

    1,3-Bis(4-aminophenoxy)benzene: Contains amino groups and is used in the synthesis of high-performance polymers.

Uniqueness

1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) is unique due to its specific arrangement of phenoxy groups and the central phenylenebis(oxy) linkage. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

920977-15-7

Molecular Formula

C30H22O4

Molecular Weight

446.5 g/mol

IUPAC Name

1,4-bis(2-phenoxyphenoxy)benzene

InChI

InChI=1S/C30H22O4/c1-3-11-23(12-4-1)31-27-15-7-9-17-29(27)33-25-19-21-26(22-20-25)34-30-18-10-8-16-28(30)32-24-13-5-2-6-14-24/h1-22H

InChI Key

LTNWHWYHIFPAEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC=C(C=C3)OC4=CC=CC=C4OC5=CC=CC=C5

Origin of Product

United States

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